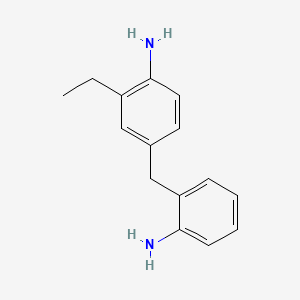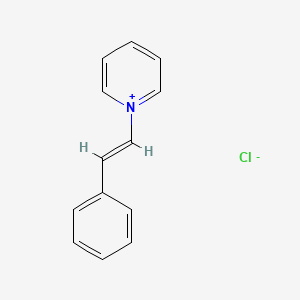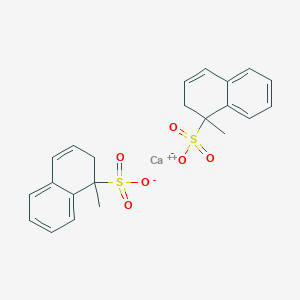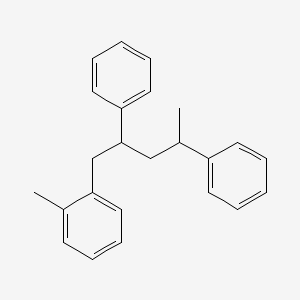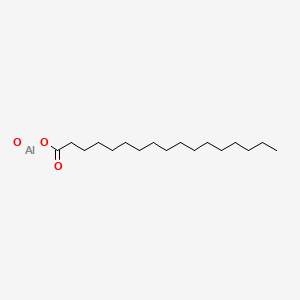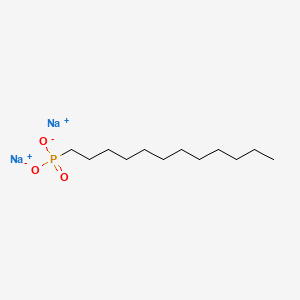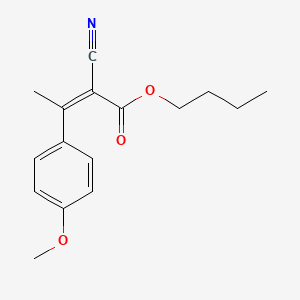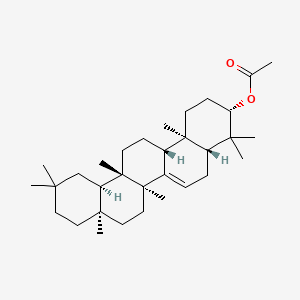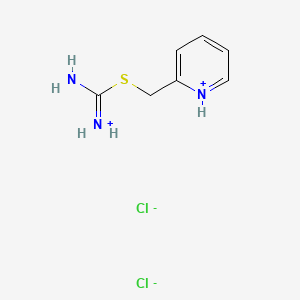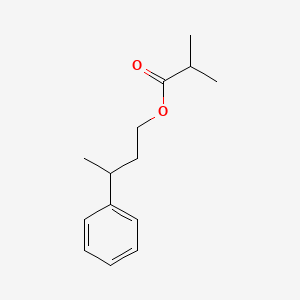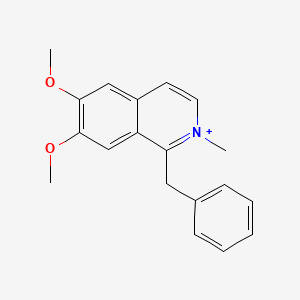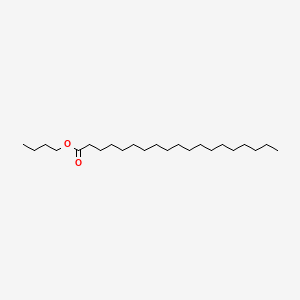
Butyl nonadecan-1-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl nonadecan-1-oate, also known as butyl nonadecanoate or nonadecanoic acid butyl ester, is an ester compound with the molecular formula C23H46O2 and a molecular weight of 354.61 g/mol . It is a colorless liquid with a density of 0.861 g/cm³ and a boiling point of 401.7°C at 760 mmHg . This compound is primarily used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl nonadecan-1-oate can be synthesized through the esterification reaction between nonadecanoic acid and butanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction can be represented as follows:
Nonadecanoic acid+ButanolH2SO4Butyl nonadecan-1-oate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl nonadecan-1-oate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to nonadecanoic acid and butanol.
Oxidation: The ester can be oxidized to produce nonadecanoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Nonadecanoic acid and butanol.
Oxidation: Nonadecanoic acid and other oxidation products.
Reduction: Alcohols and other reduced forms.
Wissenschaftliche Forschungsanwendungen
Butyl nonadecan-1-oate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of lubricants, plasticizers, and other industrial products.
Wirkmechanismus
The mechanism of action of butyl nonadecan-1-oate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonadecanoic acid and butanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Butyl nonadecan-1-oate can be compared with other similar ester compounds, such as:
Butyl octadecanoate: Similar structure but with one less carbon atom in the fatty acid chain.
Butyl eicosanoate: Similar structure but with one more carbon atom in the fatty acid chain.
Ethyl nonadecanoate: Similar structure but with an ethyl group instead of a butyl group.
These compounds share similar chemical properties but differ in their physical properties and specific applications due to variations in their molecular structures .
Eigenschaften
CAS-Nummer |
26718-87-6 |
|---|---|
Molekularformel |
C23H46O2 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
butyl nonadecanoate |
InChI |
InChI=1S/C23H46O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22-6-4-2/h3-22H2,1-2H3 |
InChI-Schlüssel |
ITNVNJXRNZATAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


